molecular formula C26H25N3O3 B2509629 (S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one CAS No. 132336-30-2

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one

Cat. No.: B2509629
CAS No.: 132336-30-2
M. Wt: 427.504
InChI Key: SCFIEAYTLMXFPD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrimidine ring, followed by the introduction of the amino group and the hydroxypropyl side chain. The trityloxy group is often introduced in the final steps to protect the hydroxy group during subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trityloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the trityloxy group can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to nucleotides makes it a useful tool for studying DNA and RNA interactions.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Its unique chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which (S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. Its molecular targets and pathways involved can include nucleic acid synthesis, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-(2-hydroxypropyl)pyrimidin-2(1H)-one: Lacks the trityloxy group, making it less stable in certain reactions.

    4-amino-1-(2-hydroxy-3-methoxypropyl)pyrimidin-2(1H)-one: Contains a methoxy group instead of a trityloxy group, affecting its reactivity and solubility.

Uniqueness

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one is unique due to the presence of the trityloxy group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

4-amino-1-[(2S)-2-hydroxy-3-trityloxypropyl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c27-24-16-17-29(25(31)28-24)18-23(30)19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23,30H,18-19H2,(H2,27,28,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFIEAYTLMXFPD-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CN4C=CC(=NC4=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](CN4C=CC(=NC4=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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